4-((Ethylthio)methyl)thiazol-2-amine
CAS No.:
Cat. No.: VC18124628
Molecular Formula: C6H10N2S2
Molecular Weight: 174.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10N2S2 |
|---|---|
| Molecular Weight | 174.3 g/mol |
| IUPAC Name | 4-(ethylsulfanylmethyl)-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C6H10N2S2/c1-2-9-3-5-4-10-6(7)8-5/h4H,2-3H2,1H3,(H2,7,8) |
| Standard InChI Key | WNACHXJMFBBVPD-UHFFFAOYSA-N |
| Canonical SMILES | CCSCC1=CSC(=N1)N |
Introduction
Structural Characteristics and Molecular Properties
The molecular formula of 4-((Ethylthio)methyl)thiazol-2-amine is C₆H₁₁N₂S₂, with a molar mass of 175.3 g/mol. Its structure comprises a thiazole ring substituted with an amino group (-NH₂) at position 2 and a (ethylthio)methyl moiety (-CH₂-S-CH₂CH₃) at position 4. The presence of the ethylthio group introduces increased hydrophobicity compared to methylthio analogs (e.g., 4-((methylthio)methyl)thiazol-2-amine, MW = 160.3 g/mol) , potentially influencing solubility and membrane permeability.
Key spectral features inferred from related compounds include:
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IR spectroscopy: Absorption bands near 3250 cm⁻¹ (N-H stretch of the amine) and 1550 cm⁻¹ (N-H bending) .
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¹H NMR: Signals at δ 1.2–1.4 ppm (triplet, -CH₂CH₃), δ 2.5–2.7 ppm (multiplet, -S-CH₂-), and δ 6.8–7.0 ppm (singlet, thiazole C-H) .
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Mass spectrometry: A molecular ion peak at m/z 175 (M⁺) with fragmentation patterns consistent with thioether cleavage .
Synthetic Routes and Optimization
Core Thiazole Formation
The thiazole ring is typically synthesized via the Hantzsch thiazole synthesis, involving cyclocondensation of α-halo ketones with thioureas . For 4-((ethylthio)methyl)thiazol-2-amine, a modified approach could utilize:
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1,3-dichloroacetone and thiourea to form 4-chloromethylthiazol-2-amine .
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Thioetherification with ethanethiol in the presence of a base (e.g., sodium ethoxide) to introduce the ethylthio group .
Reaction conditions:
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Catalysis: Triethylamine for deprotonation and nucleophilic substitution .
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Yield optimization: Stepwise addition of ethanethiol to minimize disulfide byproducts .
Purification and Characterization
Crude products are purified via recrystallization (ethanol/water mixtures) and characterized using:
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Elemental analysis: Expected %C = 41.12, %H = 6.33, %N = 15.98, %S = 36.57.
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Chromatography: TLC (Rf ≈ 0.5 in ethyl acetate/hexane 3:7) .
Physicochemical and Thermodynamic Properties
The ethylthio group enhances lipid solubility compared to methylthio analogs, as evidenced by a 0.3–0.5 increase in LogP values .
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